
2-Cyclobutylethane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClOS. This compound is characterized by the presence of a sulfinyl chloride group attached to a cyclobutyl ring and an ethane chain. It is primarily used in organic synthesis and research due to its reactivity and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethane-1-sulfinyl chloride typically involves the chlorination of 2-Cyclobutylethanethiol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds as follows:
2-Cyclobutylethanethiol+SOCl2→2-Cyclobutylethane-1-sulfinyl chloride+SO2+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylethane-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfinamides, sulfinates, and sulfoxides, respectively.
Reduction Reactions: The compound can be reduced to 2-Cyclobutylethanethiol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at elevated temperatures.
Major Products Formed
Sulfinamides: Formed by reaction with amines.
Sulfinates: Formed by reaction with alcohols.
Sulfoxides: Formed by reaction with thiols.
Sulfonyl Chlorides: Formed by oxidation.
Scientific Research Applications
2-Cyclobutylethane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials due to its unique reactivity.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Cyclobutylethane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfinylating agent.
Comparison with Similar Compounds
Similar Compounds
Methanesulfinyl Chloride: Similar in structure but with a simpler alkyl group.
Ethanesulfinyl Chloride: Similar but lacks the cyclobutyl ring.
Propane-1-sulfinyl Chloride: Similar but with a longer alkyl chain.
Uniqueness
2-Cyclobutylethane-1-sulfinyl chloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry, offering different reactivity patterns compared to its simpler analogs.
Properties
Molecular Formula |
C6H11ClOS |
|---|---|
Molecular Weight |
166.67 g/mol |
IUPAC Name |
2-cyclobutylethanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)5-4-6-2-1-3-6/h6H,1-5H2 |
InChI Key |
KZBNDKDKYFZZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
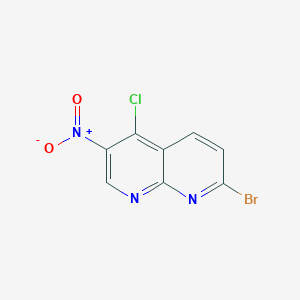
![Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13186330.png)

![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
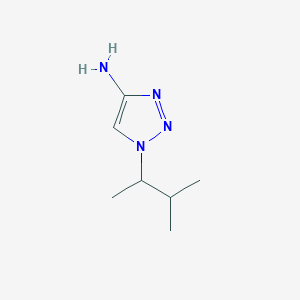
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
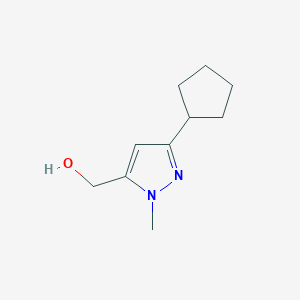

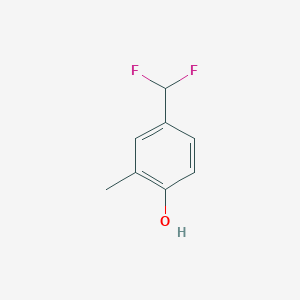
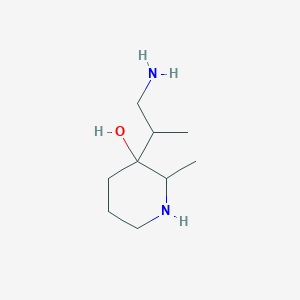
methanol](/img/structure/B13186406.png)
